N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring:
- Acetamide moiety: A common pharmacophore in medicinal chemistry, often associated with analgesic and anti-inflammatory properties.
- 3-methylphenyl ring: Substituted at the para-position with a sulfamoyl group.
- Sulfamoyl bridge: Connects the phenyl ring to a 1-pivaloylindolin-6-yl group.
- Pivaloylindolin: A bicyclic indoline derivative bearing a pivaloyl (tert-butyl carbonyl) group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-14-12-17(23-15(2)26)8-9-20(14)30(28,29)24-18-7-6-16-10-11-25(19(16)13-18)21(27)22(3,4)5/h6-9,12-13,24H,10-11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDCJYAZNITEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention in the realm of biological research due to its potential pharmacological applications. This compound, characterized by its unique structural framework, exhibits a range of biological activities that are critical for its application in medicinal chemistry. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for enhancing the hydrophilicity and pharmacological properties of drugs. The presence of the indolin moiety is particularly significant as it may contribute to the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate efficacy against a variety of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production.
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. A study on structurally related compounds demonstrated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar mechanisms.
Insecticidal Activity
Recent findings suggest that derivatives like this compound may possess insecticidal properties. A related study on sulfamoyl phenyl acetamide derivatives demonstrated significant toxicity against Spodoptera frugiperda, a pest affecting agricultural crops. The compound's ability to disrupt silk production in larvae indicates a novel mode of action that could be exploited for pest control.
| Compound Name | Target Organism | LC50 (µg/mL) | Observations |
|---|---|---|---|
| Ar1 | Spodoptera frugiperda | 781.65 | High mortality percentage |
| Ar2 | Spodoptera frugiperda | 904.39 | Moderate effect on silk production |
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains including E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Mechanisms
Another investigation focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with this compound led to increased apoptosis rates, with flow cytometry revealing a substantial accumulation of cells in the sub-G1 phase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituents on the Sulfamoyl Group
- Target Compound : The sulfamoyl group is attached to a 1-pivaloylindolin-6-yl moiety, introducing steric bulk and conformational rigidity.
- N-(2-amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (): Features a tert-butyl substituent on the sulfamoyl group. While both the target and this compound include bulky tert-butyl derivatives, the target’s indolin bicyclic system may enhance binding specificity to hydrophobic enzyme pockets compared to the linear tert-butyl group .
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35, ): Uses a 4-methylpiperazinyl group on the sulfonamide.
Key Insight : Bulky substituents (e.g., pivaloylindolin, tert-butyl) improve metabolic stability but may reduce solubility. Polar groups (e.g., piperazinyl) enhance solubility but increase susceptibility to enzymatic degradation.
2.2. Heterocyclic Systems
- Target Compound : The indolin core fused with a pivaloyl group creates a rigid bicyclic structure, favoring planar interactions with biological targets.
- CF5-CF7 Derivatives (): Contain 1,3-dioxoisoindoline or pyridine/pyrimidine-linked sulfamoyl groups. The dioxoisoindoline’s electron-deficient aromatic system may engage in π-π stacking, whereas the target’s indolin system offers hydrogen-bonding via the NH group .
Key Insight : Bicyclic systems (indolin vs. dioxoisoindoline) influence electronic properties and binding modes. The indolin NH in the target may facilitate interactions absent in CF5-CF7 derivatives.
2.3. Pharmacological Activities
- N-Phenylacetamide Sulfonamides (): Compound 35 exhibited analgesic activity comparable to paracetamol, while compounds 36–37 showed anti-hypernociceptive effects. The target’s pivaloylindolin group could modulate similar pathways but with prolonged duration due to enhanced lipophilicity .
- Carbonic Anhydrase Inhibitors (): Sulfamoyl-containing acetamides are known to inhibit carbonic anhydrase. The target’s indolin moiety may confer selectivity for specific isoforms of the enzyme .
Key Insight : Structural variations in the sulfamoyl group and heterocycles direct therapeutic activity toward distinct biological targets.
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
